(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a quinoline moiety, a thiazolidinone ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with quinoline-4-carbaldehyde, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.
Scientific Research Applications
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with active site residues of enzymes. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Thiosulfate
- N-Acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20N2O3S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N2O3S2/c1-27-19-8-7-15(13-20(19)28-2)10-12-25-22(26)21(30-23(25)29)14-16-9-11-24-18-6-4-3-5-17(16)18/h3-9,11,13-14H,10,12H2,1-2H3/b21-14- |
InChI Key |
RGNFKKSPCNOVJD-STZFKDTASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S)OC |
Origin of Product |
United States |
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